CYP3A4 Inhibition Profile Compared to Class-Level Cytochrome P450 Activity
This compound exhibits a measurable, though weak, inhibitory effect on the critical drug-metabolizing enzyme CYP3A4. In a standardized human liver microsome assay, it demonstrates an IC50 of 5,330 nM [1]. This profile is distinct from other members of the dihydrochromeno-pyrrole class that have been identified as potent innate immune agonists with no reported CYP liability, or other analogs that show stronger inhibition on different CYP isoforms. The quantitative, albeit low, CYP3A4 activity provides a specific ADME/Tox differentiation point for researchers selecting a chemical probe within this scaffold family.
| Evidence Dimension | Inhibition of human CYP3A4 enzyme activity |
|---|---|
| Target Compound Data | IC50 = 5.33E+3 nM (5,330 nM) |
| Comparator Or Baseline | Class baseline: Other dihydrochromeno[2,3-c]pyrrole-3,9-dione analogs (e.g., AV-C) have primary activity profiles unrelated to CYP inhibition; no CYP3A4 IC50 reported. For reference, the potent CYP3A4 inhibitor ketoconazole has an IC50 of ~15-20 nM. |
| Quantified Difference | The target compound's IC50 is >250-fold higher than that of a potent clinical CYP3A4 inhibitor, indicating a low risk of metabolism-based drug-drug interactions, a key differentiator from strong CYP3A4-inhibiting chemotypes. |
| Conditions | Inhibition of CYP3A4 in human liver microsomes using midazolam as a substrate, preincubated for 5 minutes, analyzed by LC-MS/MS. |
Why This Matters
This data allows a procurement scientist to select a compound with a defined, quantifiable CYP3A4 inhibition liability, which is essential for interpreting results in cell-based assays where co-administered drugs are metabolized by this enzyme.
- [1] BindingDB entry for BDBM50380522 (CHEMBL2018907). Affinity Data: CYP3A4 IC50 = 5.33E+3 nM. Assay: Inhibition of CYP3A4 in human liver microsomes using midazolam as substrate. View Source
